1-(Carbamoylamino)cyclopropane-1-carboxylic acid
Overview
Description
1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a useful research chemical compound used as a reactant in the synthesis of peptidomimetics as topically administered caspase 1 inhibitors for treatment of inflammatory acne . It is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(aminocarbonyl)amino]cyclopropanecarboxylic acid . The InChI code is 1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 144.13 . It is a powder with a melting point of 200-201°C .Scientific Research Applications
Ethylene Precursor in Plants
1-(Carbamoylamino)cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene precursor in plants. Ethylene is a crucial plant hormone that regulates various aspects of plant growth and development, including fruit ripening, flower wilting, and leaf fall. Research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major metabolite of ACC in plants, indicating the importance of these compounds in ethylene biosynthesis and signaling pathways. The study of these metabolites aids in understanding the regulation of ethylene production and its impact on plant physiology (Hoffman, Yang, & McKeon, 1982).
Biological Activities and Synthesis
The cyclopropane moiety, present in 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibits a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Research efforts have focused on the isolation, characterization, total synthesis, and exploration of the biological activities of these compounds. This comprehensive approach enhances our understanding of naturally occurring cyclopropane-containing compounds and their potential applications in medicine and agriculture (Coleman & Hudson, 2016).
Ring-Opening Reactions
The study of ring-opening reactions of cyclopropane-1-carboxylates presents a method for synthesizing structurally diverse pyrazole derivatives. This type of chemical transformation is crucial for creating new molecules with potential biological activities. Understanding these reactions enables the development of novel synthetic routes for pharmaceuticals and agrochemicals (Xue, Liu, Qing, & Wang, 2016).
ACC as an Ethylene-Independent Signal
Recent discoveries have highlighted the role of ACC not only as an ethylene precursor but also as a signaling molecule independent of ethylene biosynthesis. This emerging role of ACC suggests its involvement in regulating plant development beyond ethylene production, including its participation in cell wall signaling and response to environmental stresses. Understanding the dual role of ACC could lead to innovative strategies for crop management and improvement (Polko & Kieber, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is the enzyme ACC synthase . This enzyme plays a crucial role in the biosynthesis of the plant hormone ethylene .
Mode of Action
This compound interacts with its target, ACC synthase, to produce ethylene . This interaction results in changes in the enzyme’s activity, leading to the production of ethylene, a key plant hormone .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase and is subsequently oxidized to ethylene by ACC oxidase . This process influences various downstream effects, including plant growth and development .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
The action of this compound leads to the production of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Additionally, it has been suggested that the compound may play a signaling role independent of ethylene biosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil microorganisms can use the compound as a source of nitrogen and carbon . Furthermore, the compound’s effectiveness can be explored through molecular dynamics simulation, providing insights into the mechanisms underlying its effectiveness .
Biochemical Analysis
Biochemical Properties
1-(Carbamoylamino)cyclopropane-1-carboxylic acid is the immediate precursor of ethylene in higher plants . It is a product of the reaction controlled by 1-aminocyclopropane-1-carboxylate synthase catalytic activity (S-adenosyl-L-methionine methylthioadenosine-lyase, EC 4.4.1.14) . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Cellular Effects
This compound influences many aspects of plant growth and development including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress . It also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ethylene by ACC oxidase (EC 1.14.17.4) . This conversion is a crucial step in the biosynthesis of ethylene, a plant hormone that regulates a diverse array of plant growth and developmental processes .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal storage conditions .
Metabolic Pathways
This compound is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-methionine (SAM) by the enzyme ACC synthase (EC 4.4.1.14), and then converted to ethylene by ACC oxidase (EC 1.14.17.4) .
Subcellular Localization
Given its role in ethylene biosynthesis, it is likely to be found in the cytoplasm where this biosynthetic pathway occurs .
Properties
IUPAC Name |
1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECVSZDWIINWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861339-27-7 | |
Record name | 1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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